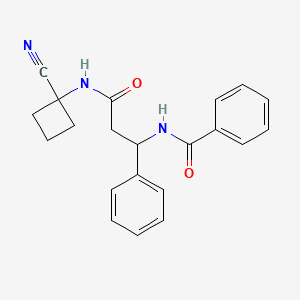
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. In
Mechanism of Action
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is thought to enter cells through endocytosis, a process by which cells engulf molecules and bring them into the cell. Once inside the cell, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can interact with various cellular components, including proteins and nucleic acids. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to bind to the importin alpha/beta complex, which is involved in the transport of proteins into the nucleus. By binding to this complex, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can inhibit the transport of certain proteins into the nucleus, thereby affecting cellular processes that rely on nuclear proteins.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to have a variety of biochemical and physiological effects on cells. For example, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and c-Jun N-terminal kinase. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its ability to easily penetrate cell membranes. This makes it a useful tool for studying cellular processes that are difficult to access using other methods. Additionally, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
One limitation of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its potential toxicity. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is used at appropriate concentrations. Additionally, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide may have off-target effects on cellular processes, which could complicate data interpretation.
Future Directions
There are several future directions for research involving N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide. One area of interest is the development of N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide-based drug delivery systems. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide could be used to deliver drugs and other molecules into cells, potentially increasing their efficacy and reducing their side effects.
Another area of interest is the study of N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide's effects on specific cellular processes. For example, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to affect the activity of certain enzymes and the expression of certain genes. Further research could help to elucidate the specific mechanisms by which N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide affects these processes.
Finally, there is interest in developing new N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide analogs with improved properties, such as increased cellular uptake or reduced toxicity. These analogs could be useful tools for studying cellular processes or for drug delivery applications.
In conclusion, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is a small molecule that has been extensively studied for its potential use in scientific research. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can easily penetrate cell membranes, making it a useful tool for studying cellular processes and for drug delivery applications. While there are limitations to using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments, its potential benefits make it an important area of research for the future.
Synthesis Methods
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclobutanone with sodium cyanide to form N-(1-cyanocyclobutyl)propanamide. This compound is then reacted with phenyl isocyanate to form N-(1-cyanocyclobutyl)-3-phenylpropanamide. Finally, this compound is reacted with phenyl isocyanate again to form N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, or N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been used in a variety of scientific research applications, including the study of cellular transport mechanisms, protein trafficking, and intracellular signaling pathways. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can also be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
properties
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)amino]-3-oxo-1-phenylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-15-21(12-7-13-21)24-19(25)14-18(16-8-3-1-4-9-16)23-20(26)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFZZOCLJNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
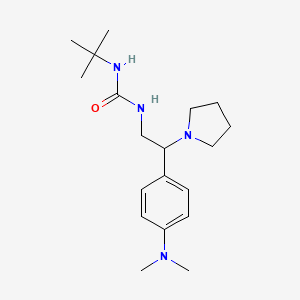
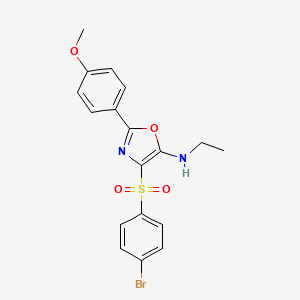
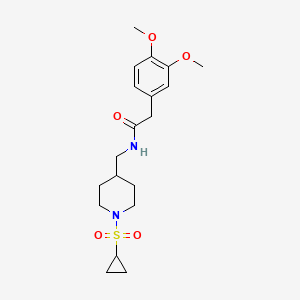
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
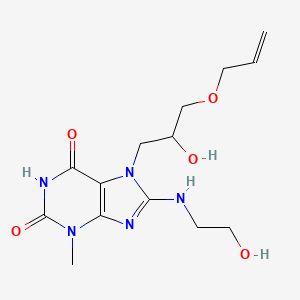
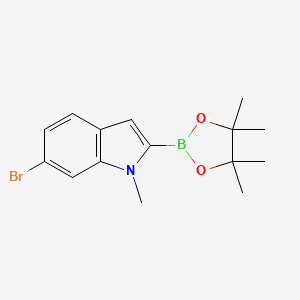
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
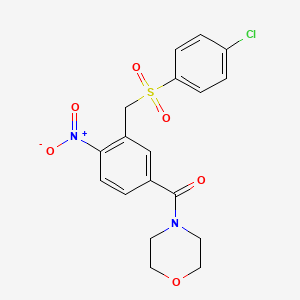
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)